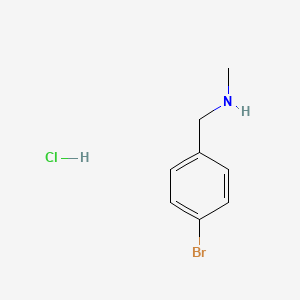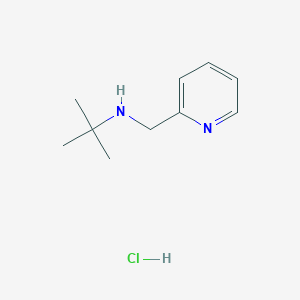
6-Fluor-1,2,3,4-Tetrahydroisochinolin
Übersicht
Beschreibung
6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) is an important organic compound that has been studied extensively in the scientific community. 6-F-THIQ is a derivative of the isoquinoline family of compounds, which are characterized by a nitrogen atom and two aromatic rings. 6-F-THIQ has been used in a variety of applications, including as a synthetic intermediate for the synthesis of pharmaceuticals and for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
6-Fluor-1,2,3,4-Tetrahydroisochinolin ist eine Verbindung, die in der medizinischen Chemie von Interesse ist, da sie strukturell den natürlichen Isochinolin-Alkaloiden ähnelt. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, die potenzielle Behandlungen für neurodegenerative Erkrankungen und Infektionen umfassen . Die Fluorgruppe am Tetrahydroisochinolin-Gerüst kann die biologische Aktivität beeinflussen, indem sie die elektronischen Eigenschaften des Moleküls und seine Interaktion mit biologischen Zielstrukturen beeinflusst.
Neuropharmakologie
In der Neuropharmakologie kann this compound als Vorläufer für die Synthese von 6-[18F]Fluor-L-DOPA verwendet werden . Diese radiomarkierte Verbindung ist für die Darstellung dopaminerger Bahnen im menschlichen Gehirn von Bedeutung, was für die Diagnose und Untersuchung der Parkinson-Krankheit und anderer neurologischer Erkrankungen entscheidend ist.
Synthetische Chemie
Die Verbindung dient als Baustein in der synthetischen Chemie zum Aufbau komplexer Moleküle. Ihre Reaktivität, insbesondere bei der C(1)-Funktionalisierung mit Alkinen, ermöglicht die Herstellung einer Vielzahl neuartiger Verbindungen mit potenziellen pharmakologischen Eigenschaften .
Biologische Studien
Die biologische Aktivität von this compound ist Gegenstand aktueller Forschung. Es wird auf seine Wirkung gegen verschiedene Krankheitserreger untersucht, und sein Wirkmechanismus ist von besonderem Interesse bei der Entwicklung neuer therapeutischer Mittel .
Chemische Sicherheit und Handhabung
Das Verständnis des Sicherheitsprofils von this compound ist für seine Handhabung und Verwendung in Forschungseinrichtungen unerlässlich. Das Sicherheitsdatenblatt (MSDS) der Verbindung enthält detaillierte Informationen zu ihren Eigenschaften, einschließlich Lagertemperatur, Reinheit und Sicherheitsvorkehrungen .
Isomerenforschung
Die Forschung an Isomeren von this compound, wie z. B. die Gewinnung von threo- und erythro-Isomeren, ist für die Untersuchung der Stereochemie und ihrer Auswirkungen auf die biologische Aktivität von Bedeutung .
Arzneimittelentwicklung
Die Struktur der Verbindung wird in der Arzneimittelentwicklung genutzt, insbesondere bei der Entwicklung von Analoga mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Ihre Rolle in Struktur-Wirkungs-Beziehungsstudien (SAR) trägt zum Verständnis bei, wie strukturelle Veränderungen die biologische Aktivität beeinflussen können .
Entwicklung von Bildgebungsmitteln
Als Bildgebungsmittel werden Derivate von this compound hinsichtlich ihres Potenzials für die Darstellung einer Vielzahl von Krankheiten über die Neurologie hinaus untersucht, einschließlich Anwendungen in der Neuroonkologie und Endokrinologie .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .
Biochemische Analyse
Biochemical Properties
6-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . The interaction with PNMT suggests that 6-Fluoro-1,2,3,4-tetrahydroisoquinoline may influence the production of neurotransmitters such as adrenaline and noradrenaline. Additionally, its fluorine atom can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function.
Cellular Effects
6-Fluoro-1,2,3,4-tetrahydroisoquinoline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in its structure enhances its binding affinity to certain enzymes and receptors. For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline increases the levels of neurotransmitters in the brain, which can have therapeutic implications for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular processes over extended periods, although its activity may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks associated with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
Metabolic Pathways
6-Fluoro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, it may influence the biosynthesis of neurotransmitters by altering the activity of enzymes involved in their production and degradation.
Transport and Distribution
The transport and distribution of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by organic cation transporters (OCTs) and localized to specific cellular compartments. The distribution of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline can determine its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFFEMNFESMQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577338 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224161-37-9 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)


amine hydrochloride](/img/structure/B1285185.png)







![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)